molecular formula C24H23FN6O2 B2609066 7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 885896-54-8

7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2609066
CAS No.: 885896-54-8
M. Wt: 446.486
InChI Key: JMZXYZSTEKMPDV-UHFFFAOYSA-N
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Description

7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that combines a purine base with an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory, anticancer, and neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride, 1H-indole-3-ethanamine, and 1,3-dimethylxanthine.

    Step 1: The 4-fluorobenzyl chloride is reacted with 1,3-dimethylxanthine in the presence of a base like potassium carbonate to form 7-(4-fluorobenzyl)-1,3-dimethylxanthine.

    Step 2: The intermediate product is then coupled with 1H-indole-3-ethanamine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, potentially leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could introduce various functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole and purine components are known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, 7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, and neuroprotective activities, making it a promising candidate for further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The indole moiety may interact with serotonin receptors, while the purine base could inhibit enzymes such as phosphodiesterases. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(4-methylbenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(4-bromobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

Compared to these similar compounds, 7-(4-fluorobenzyl)-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the fluorine atom on the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, potentially enhancing its efficacy and selectivity as a therapeutic agent.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-[2-(1H-indol-3-yl)ethylamino]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O2/c1-29-21-20(22(32)30(2)24(29)33)31(14-15-7-9-17(25)10-8-15)23(28-21)26-12-11-16-13-27-19-6-4-3-5-18(16)19/h3-10,13,27H,11-12,14H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZXYZSTEKMPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885896-54-8
Record name 7-[(4-fluorophenyl)methyl]-8-{[2-(1H-indol-3-yl)ethyl]amino}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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